molecular formula C10H10BrN B6253664 4-bromo-3,5-dimethyl-1H-indole CAS No. 1360900-72-6

4-bromo-3,5-dimethyl-1H-indole

Cat. No.: B6253664
CAS No.: 1360900-72-6
M. Wt: 224.1
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Description

4-Bromo-3,5-dimethyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 4 and methyl groups at positions 3 and 5 on the indole scaffold. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules.

Properties

CAS No.

1360900-72-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1H-indole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dimethyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to specific receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-1-(4-bromobutyl)-1H-indole ()
  • Structure : Bromine at position 4 and a 4-bromobutyl chain at the indole nitrogen.
  • Key Differences : The nitrogen-bound bromobutyl chain introduces significant steric hindrance and alters solubility compared to the methyl-substituted derivative. The bromine at position 4 is shared, but the alkyl chain may reduce aromaticity and electronic conjugation.
  • Synthesis : Prepared via alkylation of indole with 1,4-dibromobutane using NaH in DMF, yielding a liquid product with 71.2% efficiency .
5-Bromo-3-(triazole-ethyl)-1H-Indole Derivatives ()
  • Structure : Bromine at position 5 and a triazole-ethyl group at position 3 (e.g., compounds 9a , 9c , 9d ).
  • Key Differences : The triazole moiety introduces hydrogen-bonding capability and polar character, contrasting with the hydrophobic methyl groups in 4-bromo-3,5-dimethyl-1H-indole. Bromine at position 5 vs. 4 alters regioselectivity in further reactions.
  • Synthesis : CuI-catalyzed azide-alkyne cycloaddition ("click chemistry") used to attach triazole groups, yielding solids with moderate-to-low yields (25–50%) .
4-Bromo-3,5-difluorophenyl Derivatives ()
  • Structure : Bromine at position 4 with difluoro substituents (e.g., in EP 4 374 877 A2).
  • Key Differences : Fluorine’s strong electron-withdrawing effect contrasts with methyl’s electron-donating nature, affecting electronic density and reactivity. This compound is part of a pyrrolo-pyridazine carboxamide, demonstrating broader heterocyclic complexity .

Physicochemical and Reactivity Profiles

Compound Substituents Melting Point/State Key Reactivity
This compound Br (C4), Me (C3, C5) Not reported (likely solid) Bromine susceptible to nucleophilic substitution; methyl groups stabilize ring via steric and electronic effects.
1-(4-Bromobutyl)-1H-indole Br (C4), Br-butyl (N1) Colorless liquid Alkyl chain enables further functionalization (e.g., morpholine addition in ).
5-Bromo-3-(triazole-ethyl)-1H-indole Br (C5), triazole-ethyl (C3) Light yellow solid Triazole participates in hydrogen bonding; bromine at C5 directs electrophilic attacks.
4-Bromo-3,5-dinitroaniline Br (C4), NO2 (C3, C5) 207°C (solid) Nitro groups enable reduction reactions; bromine less reactive due to electron withdrawal .

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